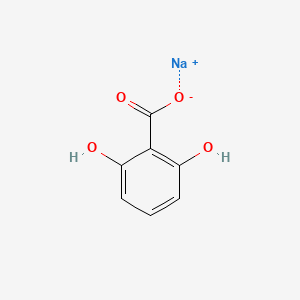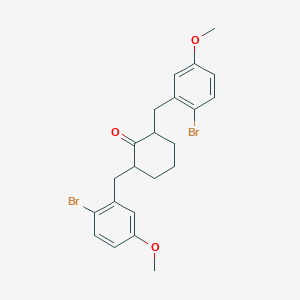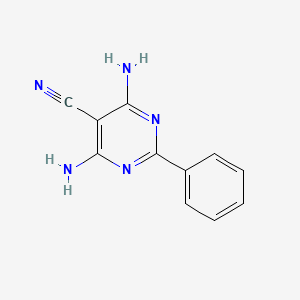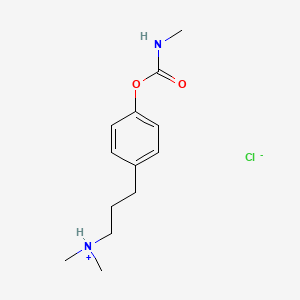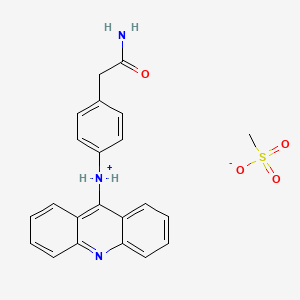
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is a chemical compound with the molecular formula C21H17N3O. It is known for its unique structure, which includes an acridine moiety linked to a phenylacetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate typically involves the reaction of 9-aminoacridine with p-nitrophenylacetic acid, followed by reduction and subsequent sulfonation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and sulfonation is achieved using methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and causing structural changes that inhibit cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antiseptic properties and used in the treatment of wounds.
Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.
Uniqueness
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is unique due to its specific structure, which combines the acridine moiety with a phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Eigenschaften
CAS-Nummer |
64895-19-8 |
|---|---|
Molekularformel |
C22H21N3O4S |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C21H17N3O.CH4O3S/c22-20(25)13-14-9-11-15(12-10-14)23-21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21;1-5(2,3)4/h1-12H,13H2,(H2,22,25)(H,23,24);1H3,(H,2,3,4) |
InChI-Schlüssel |
NNRJFNQGONYHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



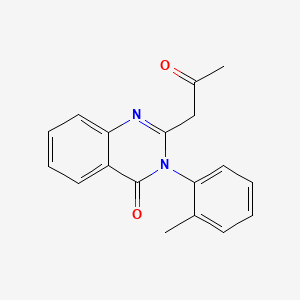

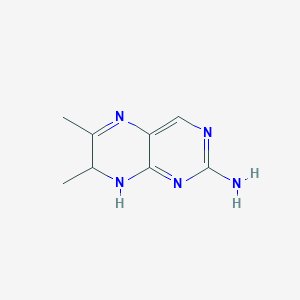
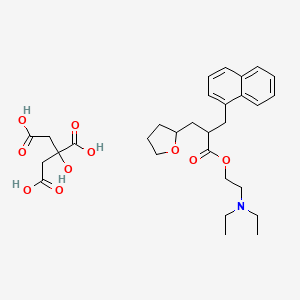
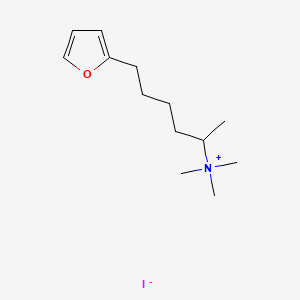
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
